1,3-Dioxolane, 2-methyl-2-[2-(phenylsulfonyl)ethyl]-
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Overview
Description
1,3-Dioxolane, 2-methyl-2-[2-(phenylsulfonyl)ethyl]- is an organic compound belonging to the class of dioxolanes. Dioxolanes are heterocyclic acetals with a five-membered ring containing two oxygen atoms. This particular compound is characterized by the presence of a phenylsulfonyl group attached to the ethyl side chain, making it a unique derivative of dioxolane.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dioxolanes can be synthesized through the acetalization of aldehydes and ketalization of ketones with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing the reactants in toluene with a catalyst such as toluenesulfonic acid, allowing for the continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production of 1,3-dioxolanes often employs similar methods but on a larger scale. The use of molecular sieves or orthoesters can enhance the efficiency of water removal, thus driving the reaction to completion .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolane, 2-methyl-2-[2-(phenylsulfonyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or ammonia (NH3).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4
Reduction: LiAlH4, NaBH4
Substitution: NaOCH3, NH3
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
1,3-Dioxolane, 2-methyl-2-[2-(phenylsulfonyl)ethyl]- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Dioxolane, 2-methyl-2-[2-(phenylsulfonyl)ethyl]- involves its interaction with molecular targets through its functional groups. The phenylsulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and stability. The dioxolane ring provides a stable framework that can undergo transformations under specific conditions .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1,3-Dioxolane, 2-methyl-2-[2-(phenylsulfonyl)ethyl]- is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical properties and reactivity compared to other dioxolane derivatives. This makes it particularly valuable in specialized applications in chemistry and industry .
Properties
CAS No. |
56161-54-7 |
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Molecular Formula |
C12H16O4S |
Molecular Weight |
256.32 g/mol |
IUPAC Name |
2-[2-(benzenesulfonyl)ethyl]-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C12H16O4S/c1-12(15-8-9-16-12)7-10-17(13,14)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 |
InChI Key |
YVBGQPGMXFSZHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCO1)CCS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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